2-(2-BROMOPHENOXY)-1-(4-METHYLPIPERIDINO)-1-ETHANONE
Description
2-(2-BROMOPHENOXY)-1-(4-METHYLPIPERIDINO)-1-ETHANONE is an organic compound that belongs to the class of phenoxy ketones. These compounds are characterized by the presence of a phenoxy group attached to a ketone functional group. The compound’s structure includes a bromine atom on the phenoxy ring and a methylpiperidine moiety, which may impart unique chemical and biological properties.
Properties
IUPAC Name |
2-(2-bromophenoxy)-1-(4-methylpiperidin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrNO2/c1-11-6-8-16(9-7-11)14(17)10-18-13-5-3-2-4-12(13)15/h2-5,11H,6-10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMPPKRBXDQJXSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)COC2=CC=CC=C2Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-BROMOPHENOXY)-1-(4-METHYLPIPERIDINO)-1-ETHANONE typically involves the following steps:
Bromination: The starting material, phenol, is brominated to introduce the bromine atom at the ortho position.
Etherification: The brominated phenol is then reacted with an appropriate alkyl halide to form the phenoxy ether.
Ketone Formation: The phenoxy ether undergoes a Friedel-Crafts acylation reaction to introduce the ketone functional group.
Piperidine Substitution: Finally, the ketone is reacted with 4-methylpiperidine under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-BROMOPHENOXY)-1-(4-METHYLPIPERIDINO)-1-ETHANONE can undergo various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The bromine atom on the phenoxy ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids, aldehydes.
Reduction: Alcohols.
Substitution: Various substituted phenoxy ketones.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis.
Biology: May be used in studies involving enzyme inhibition or receptor binding.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-BROMOPHENOXY)-1-(4-METHYLPIPERIDINO)-1-ETHANONE depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the bromine atom and the piperidine moiety may enhance its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-(2-Chlorophenoxy)-1-(4-methylpiperidino)-1-ethanone: Similar structure but with a chlorine atom instead of bromine.
2-(2-Fluorophenoxy)-1-(4-methylpiperidino)-1-ethanone: Similar structure but with a fluorine atom instead of bromine.
2-(2-Iodophenoxy)-1-(4-methylpiperidino)-1-ethanone: Similar structure but with an iodine atom instead of bromine.
Uniqueness
The presence of the bromine atom in 2-(2-BROMOPHENOXY)-1-(4-METHYLPIPERIDINO)-1-ETHANONE may impart unique reactivity and biological activity compared to its halogenated analogs. Bromine’s size and electronegativity can influence the compound’s interaction with biological targets and its overall chemical behavior.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
